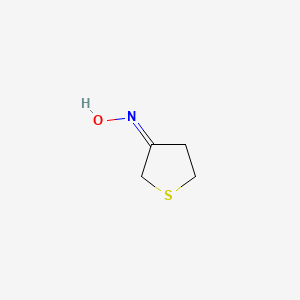

Tetrahydrothiophen-3-oneoxime

Description

Contextualization within Thiophene (B33073) and Oxime Chemistry

Tetrahydrothiophen-3-one (B87284) oxime is a derivative of both thiophene and oxime functional groups. The thiophene ring, a five-membered heterocycle containing a sulfur atom, is a prominent scaffold in numerous pharmacologically active compounds. nih.govbohrium.comnih.govijpsjournal.comeprajournals.com The presence of the sulfur atom can enhance drug-receptor interactions and modify the physicochemical properties of a molecule. nih.gov Thiophene derivatives are integral to a wide array of pharmaceuticals, including anti-inflammatory drugs, antimicrobials, and anticancer agents. nih.gov

The oxime functional group (C=N-OH) is a versatile moiety in organic synthesis, serving as an intermediate in the preparation of amines, nitriles, and various nitrogen-containing heterocycles. mdpi.comnumberanalytics.com Oximes are typically synthesized through the condensation reaction of a carbonyl compound with hydroxylamine (B1172632). numberanalytics.comacs.org The reactivity of the oxime group, particularly the susceptibility of the N-O bond to cleavage, allows for its transformation into a variety of other functional groups, making it a valuable synthon. mdpi.com

Tetrahydrothiophen-3-one oxime, therefore, combines the structural features of a saturated thiophene ring (a tetrahydrothiophene) with an oxime functional group at the 3-position. This combination provides a unique scaffold with potential for diverse chemical transformations.

Significance as a Chemical Synthon in Advanced Organic Synthesis

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. Tetrahydrothiophen-3-one oxime serves as a valuable synthon due to the reactivity of its constituent functional groups. The oxime moiety can be subjected to various reactions, including rearrangements, reductions, and cycloadditions, to introduce new functionalities and build molecular complexity. scite.ailucp.netnsf.gov

The synthesis of oxime derivatives often involves the reaction of a ketone with hydroxylamine hydrochloride. For instance, the synthesis of 4-carbomethoxy-3-keto-2-propyl-tetrahydrothiophene oxime is achieved by treating the corresponding ketone with hydroxylamine hydrochloride in pyridine (B92270). prepchem.com Similarly, the synthesis of various oxime derivatives can be accomplished through condensation reactions. grafiati.comrsc.org

The utility of oximes as synthons is well-documented. They can be converted into a range of nitrogen-containing compounds. scite.ai For example, the Beckmann rearrangement of ketoximes can yield amides, while their reduction can produce primary amines. rsc.org Furthermore, oximes can participate in cycloaddition reactions, leading to the formation of heterocyclic systems. lucp.netjove.com The presence of the tetrahydrothiophene (B86538) ring in Tetrahydrothiophen-3-one oxime offers additional avenues for synthetic manipulation, making it a versatile precursor for the development of novel chemical entities.

Chemical Data of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Tetrahydrothiophen-3-one | 1003-04-9 | C4H6OS | 102.15 | 175 |

| 4-carbomethoxy-3-keto-2-propyl-tetrahydrothiophene oxime | Not Available | C9H15NO3S | 217.29 | Not Available |

| Lupan-3-one | 3186-72-9 | C30H50O | 426.717 | 479.1 |

| 2-benzoxy-1-tetrahydrofuran-3-yl-ethanone oxime | Not Available | C13H17NO3 | 235.283 | Not Available |

Structure

3D Structure

Properties

Molecular Formula |

C4H7NOS |

|---|---|

Molecular Weight |

117.17 g/mol |

IUPAC Name |

(NZ)-N-(thiolan-3-ylidene)hydroxylamine |

InChI |

InChI=1S/C4H7NOS/c6-5-4-1-2-7-3-4/h6H,1-3H2/b5-4- |

InChI Key |

DWWREQRWOXEVGY-PLNGDYQASA-N |

Isomeric SMILES |

C\1CSC/C1=N\O |

Canonical SMILES |

C1CSCC1=NO |

Origin of Product |

United States |

Synthetic Methodologies for Tetrahydrothiophen 3 Oneoxime

Classical Oximation Approaches to Ketone Oximes

The traditional method for preparing oximes involves the condensation reaction of a ketone with hydroxylamine (B1172632) or its salt. This approach has been widely applied in organic synthesis for the conversion of carbonyl compounds to their corresponding oximes.

Synthesis from Tetrahydrothiophen-3-one (B87284) Precursor

The most direct and classical method for the synthesis of tetrahydrothiophen-3-one oxime involves the reaction of its corresponding ketone precursor, tetrahydrothiophen-3-one, with a hydroxylamine reagent. A common procedure involves treating tetrahydrothiophen-3-one with hydroxylamine hydrochloride in the presence of a base. The base, often a tertiary amine like pyridine (B92270) or an inorganic base, serves to neutralize the hydrochloric acid liberated during the reaction, driving the equilibrium towards the formation of the oxime.

For instance, a general and widely employed method involves reacting the ketone with hydroxylamine hydrochloride in a suitable solvent, such as ethanol (B145695) or pyridine. The reaction is typically carried out at room temperature or with gentle heating to ensure complete conversion. A specific example, while on a substituted derivative, illustrates this classical approach: 4-carbomethoxy-3-keto-2-propyl-tetrahydrothiophene is converted to its oxime in 99% yield by reacting it with hydroxylamine hydrochloride in pyridine at room temperature overnight. masterorganicchemistry.com This high yield underscores the efficiency of this standard oximation procedure.

Another documented process describes the reaction of 3-oxotetrahydrothiophene with hydroxylamine hydrochloride in a polar inert solvent. This reaction can be performed without the addition of a base, although it may require elevated temperatures ranging from 50 to 200°C. nih.gov The oxime is formed as an intermediate which can then be used in subsequent reactions, such as the preparation of 3-aminothiophenes. nih.gov

The general reaction can be represented as follows:

Figure 1: Classical synthesis of Tetrahydrothiophen-3-one oxime from Tetrahydrothiophen-3-one.

Novel and Green Synthetic Routes to Oxime Moieties

In recent years, the development of more sustainable and environmentally friendly synthetic methods has become a major focus in chemical research. This has led to the exploration of novel and "green" routes for the synthesis of oximes, aiming to reduce the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency.

One such approach is grindstone chemistry , which involves the solvent-free grinding of reactants. This method has been successfully applied to the synthesis of various oximes from carbonyl compounds in the presence of a catalyst like bismuth(III) oxide (Bi2O3). nih.govnih.gov This technique offers several advantages, including operational simplicity, reduced environmental impact, and often shorter reaction times with excellent yields. nih.govnih.gov

The use of natural acids as catalysts represents another green approach. Fruit juices containing acids, such as citrus limetta, have been employed as eco-friendly catalysts for oxime synthesis, replacing stronger, more hazardous mineral acids. ijprajournal.com Similarly, electrochemical methods are emerging as a green alternative. The electrosynthesis of oximes from nitrates and carbonyl compounds in acidic media using a zinc-based catalyst has been reported, offering a one-step, highly efficient, and versatile process. rsc.org

Furthermore, aerobic oxidation of primary amines to oximes using molecular oxygen as the oxidant and water as the solvent provides a safe and sustainable route. organic-chemistry.org This metal-free catalytic system, employing N,N′,N″-trihydroxyisocyanuric acid (THICA) and acetaldoxime, demonstrates high efficiency and a broad substrate scope. organic-chemistry.org

Catalytic Methods in Oxime Synthesis

The use of catalysts can significantly enhance the efficiency and selectivity of oximation reactions. Various catalytic systems have been developed for the synthesis of oximes, which could be applicable to the preparation of tetrahydrothiophen-3-one oxime.

Acid Catalysis: The oximation reaction is typically catalyzed by acids. numberanalytics.com While strong mineral acids can be used, milder catalysts are often preferred to avoid side reactions. Oxalic acid has been shown to be an effective catalyst for the oximation of aldehydes and ketones with hydroxylamine hydrochloride under reflux conditions in acetonitrile, affording excellent yields. orientjchem.org

Metal Oxide Catalysis: As mentioned in the context of green chemistry, bismuth(III) oxide (Bi2O3) has been used as a cheap, commercially available, and non-toxic catalyst for the solvent-free synthesis of oximes. nih.govnih.gov

Polyoxometalates: Water-soluble polyoxometalates, such as Na12[WZn3(H2O)2(ZnW9O34)2], have been employed as efficient catalysts for the oximation of ketones and aromatic aldehydes in an aqueous biphasic medium. rsc.org This system allows for the in situ oxidation of ammonia (B1221849) with hydrogen peroxide to generate hydroxylamine, which then reacts with the carbonyl compound. rsc.org

The following table summarizes some catalytic methods potentially applicable to the synthesis of tetrahydrothiophen-3-one oxime:

| Catalyst System | Reactants | Conditions | Advantages |

| Oxalic Acid | Ketone, NH2OH·HCl | CH3CN, reflux | High yields (90-95%), relatively short reaction times (55-90 min). orientjchem.org |

| Bismuth(III) Oxide (Bi2O3) | Ketone, NH2OH·HCl | Solvent-free, grinding at room temperature | Environmentally friendly, simple work-up, excellent yields. nih.govnih.gov |

| Polyoxometalate | Ketone, NH3, H2O2 | Aqueous biphasic medium | In situ generation of hydroxylamine, no need for organic solvent. rsc.org |

Mechanistic Studies of Oxime Formation Reactions

The formation of an oxime from a ketone and hydroxylamine proceeds through a nucleophilic addition-elimination mechanism. The reaction is generally acid-catalyzed.

The first step involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone. numberanalytics.comyoutube.com This leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine. masterorganicchemistry.comyoutube.com Computational studies have shown that the nitrogen atom of hydroxylamine is a better nucleophile than the oxygen atom due to the alpha effect, where the adjacent lone pairs on the oxygen enhance the nucleophilicity of the nitrogen. ic.ac.uk

The reaction mechanism can be summarized in the following steps:

Protonation of the carbonyl oxygen (acid-catalyzed): This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the carbonyl carbon, forming a new C-N bond and breaking the C=O pi bond. This results in the formation of a protonated carbinolamine intermediate.

Proton transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a better leaving group (water).

Elimination of water: The lone pair on the nitrogen assists in the elimination of a water molecule, leading to the formation of a protonated oxime (an iminium ion).

Deprotonation: A base (which can be the solvent or another molecule of hydroxylamine) removes the proton from the nitrogen atom to yield the final oxime product and regenerate the acid catalyst.

Optimization of Reaction Conditions for Tetrahydrothiophen-3-oneoxime Formation

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and the formation of byproducts. For the synthesis of tetrahydrothiophen-3-one oxime, several parameters can be systematically varied.

The choice of solvent can significantly influence the reaction rate and outcome. Polar protic solvents like ethanol or methanol (B129727) are commonly used as they can solvate the reactants and intermediates. Pyridine can act as both a solvent and a base. masterorganicchemistry.com The optimization process often involves screening a range of solvents to find the one that provides the best balance of solubility, reactivity, and ease of work-up.

The temperature at which the reaction is conducted is another key variable. While many oximation reactions proceed at room temperature, heating may be necessary to increase the reaction rate, especially for less reactive ketones. nih.gov However, excessively high temperatures can lead to decomposition or the formation of side products.

The stoichiometry of the reactants, particularly the molar ratio of hydroxylamine to the ketone, should be optimized. Using a slight excess of hydroxylamine can help to drive the reaction to completion. The concentration of the reactants can also play a role, with more concentrated solutions sometimes leading to faster reactions.

Modern approaches to reaction optimization often employ Design of Experiments (DoE) methodologies. These statistical tools allow for the systematic investigation of multiple variables simultaneously, leading to a more efficient identification of the optimal reaction conditions than the traditional one-factor-at-a-time (OFAT) approach. acs.org Machine learning algorithms are also increasingly being used to predict optimal reaction conditions based on large datasets of chemical reactions. beilstein-journals.orgnih.gov

A hypothetical optimization study for the synthesis of tetrahydrothiophen-3-one oxime could involve varying the parameters shown in the table below to identify the conditions that provide the highest yield and purity.

| Parameter | Range to Investigate | Rationale |

| Solvent | Ethanol, Methanol, Pyridine, Acetonitrile, Water | Affects solubility, reactivity, and can act as a catalyst/base. |

| Temperature | Room Temperature to 100 °C | Influences reaction rate and potential for side reactions. |

| Base | Pyridine, Triethylamine, Sodium Acetate, None | Neutralizes HCl and can catalyze the reaction. |

| Molar Ratio (Hydroxylamine:Ketone) | 1:1 to 2:1 | An excess of hydroxylamine can drive the reaction to completion. |

| Reaction Time | 1 to 24 hours | To determine the point of maximum conversion without product degradation. |

By systematically studying these parameters, a robust and efficient protocol for the synthesis of tetrahydrothiophen-3-one oxime can be developed.

Advanced Spectroscopic Characterization for Structural Elucidation of Tetrahydrothiophen 3 Oneoxime and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For Tetrahydrothiophen-3-one (B87284) oxime, a thorough NMR analysis involves ¹H NMR, ¹³C NMR, and various two-dimensional techniques.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of Tetrahydrothiophen-3-one oxime provides valuable information regarding the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electron density around the proton and the presence of nearby functional groups.

In a typical ¹H NMR spectrum of Tetrahydrothiophen-3-one oxime, one would expect to observe distinct signals for the protons on the tetrahydrothiophene (B86538) ring and the hydroxyl proton of the oxime group. The protons on the carbon atoms adjacent to the sulfur atom (C2 and C5) and the carbon bearing the oxime group (C4) will exhibit characteristic multiplicities due to spin-spin coupling with neighboring protons. The hydroxyl proton of the oxime group often appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for Tetrahydrothiophen-3-one oxime

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 | 3.0 - 3.4 | Triplet |

| H4 | 2.8 - 3.2 | Multiplet |

| H5 | 2.6 - 3.0 | Triplet |

| OH | 8.0 - 10.0 | Broad Singlet |

Note: The predicted values are based on standard NMR prediction software and may vary from experimental results.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in Tetrahydrothiophen-3-one oxime will give rise to a distinct signal. The chemical shift of each carbon is indicative of its hybridization and the nature of the atoms attached to it.

The spectrum would show signals for the four carbon atoms of the tetrahydrothiophene ring. The carbon atom involved in the C=NOH double bond (C3) would resonate at a significantly downfield position compared to the other sp³ hybridized carbons of the ring due to the influence of the electronegative nitrogen and the double bond character.

Table 2: Predicted ¹³C NMR Data for Tetrahydrothiophen-3-one oxime

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 30 - 40 |

| C3 | 150 - 160 |

| C4 | 25 - 35 |

| C5 | 25 - 35 |

Note: The predicted values are based on standard NMR prediction software and may vary from experimental results.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons on adjacent carbon atoms in the tetrahydrothiophene ring, helping to trace the proton network.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Vibrational Mode Assignments and Band Analysis

The IR and Raman spectra of Tetrahydrothiophen-3-one oxime would display characteristic absorption bands corresponding to the various functional groups.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum is characteristic of the O-H stretching vibration of the oxime group, often broadened due to hydrogen bonding.

C=N Stretch: The C=N stretching vibration of the oxime is expected to appear in the region of 1620-1690 cm⁻¹. This is a key indicator of the oxime functionality.

N-O Stretch: The N-O stretching vibration typically appears in the 930-960 cm⁻¹ range.

C-S Stretch: The C-S stretching vibrations of the tetrahydrothiophene ring would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-H Stretches: Aliphatic C-H stretching vibrations from the CH₂ groups of the ring will be present in the 2850-3000 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar bonds. The C-S and C=N stretching vibrations are often strong in the Raman spectrum.

Table 3: Expected IR Absorption Bands for Tetrahydrothiophen-3-one oxime

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (oxime) | Stretching | 3200 - 3600 (broad) |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=N (oxime) | Stretching | 1620 - 1690 |

| N-O (oxime) | Stretching | 930 - 960 |

| C-S | Stretching | 600 - 800 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The electron ionization (EI) mass spectrum of Tetrahydrothiophen-3-one oxime (molecular weight: 117.17 g/mol ) would show a molecular ion peak (M⁺) at m/z 117. nih.gov Subsequent fragmentation would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways for oximes include the loss of an OH radical (M-17), H₂O (M-18), or cleavage of the N-O bond. The tetrahydrothiophene ring can also undergo fragmentation, for example, by loss of ethylene (B1197577) (C₂H₄) or other small sulfur-containing fragments.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of the molecule, confirming its molecular formula (C₄H₇NOS). nih.gov

Table 4: Potential Fragments in the Mass Spectrum of Tetrahydrothiophen-3-one oxime

| m/z | Possible Fragment |

| 117 | [C₄H₇NOS]⁺ (Molecular Ion) |

| 100 | [M - OH]⁺ |

| 99 | [M - H₂O]⁺ |

| 87 | [M - NO]⁺ |

| 71 | [M - NOS]⁺ |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Visible spectroscopy, provides insights into the electronic transitions within a molecule. The spectrum of Tetrahydrothiophen-3-oneoxime is predicted to be characterized by contributions from its two main chromophoric components: the oxime group (C=N-OH) and the thioether (-S-) moiety within the saturated ring.

Organic compounds containing functional groups like oximes, which have non-bonding electrons (n electrons), typically exhibit weak absorptions in the UV region resulting from n→π* transitions. ethernet.edu.et For many simple oximes, this transition is often observed between 270 and 295 nm with a low molar absorption coefficient (ε). ethernet.edu.et More complex oxime derivatives show varied absorption maxima; for instance, certain 1,5-benzodiazepine oximes display absorption bands in the 290–322 nm range depending on the solvent. shd-pub.org.rs The absorption characteristics can be significantly influenced by the molecular structure and the solvent environment. shd-pub.org.rs In the case of this compound, the saturated nature of the heterocyclic ring means extensive conjugation is absent, suggesting that its primary n→π* transition would likely fall within the expected range for simple ketoximes. The absorption peak of an E-isomer of an oxime has been observed at a longer wavelength (284 nm) compared to its Z-isomer (276 nm), indicating the Z-isomer has a less conjugated system. nih.gov

The sulfur atom in the tetrahydrothiophene ring also possesses non-bonding electrons which can undergo n→σ* transitions. However, these transitions typically occur at higher energies, in the far UV region (below 220 nm), and may not be readily observable on standard spectrophotometers. Charge-transfer transitions involving the sulfur atom are possible, but usually require interaction with an acceptor, as seen in complexes. cdnsciencepub.com The interaction of thiophene (B33073) derivatives with electron acceptors can lead to charge-transfer bands. cdnsciencepub.com

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Significant fluorescence is generally observed in molecules with extended π-conjugated systems and rigid structures. While some complex thiophene oxime derivatives with extensive conjugation exhibit strong fluorescence, simple, saturated, and flexible molecules like this compound are not expected to be significantly fluorescent. researchgate.netnih.gov Any weak emission would likely originate from the S1 state, in accordance with Kasha's rule. nih.gov

Table 1: Representative UV-Vis Absorption Data for Related Oxime and Thiophene Compounds

| Compound/Class | Solvent | λmax (nm) | Transition Type | Reference(s) |

| Simple Ketones/Oximes | Ethanol (B145695) | ~270-295 | n→π | ethernet.edu.et |

| 1,5-Benzodiazepine Oximes | DMSO | 300-322 | n→π / π→π | shd-pub.org.rs |

| Salicylaldoxime | pH 4.1 | 303 | π→π | columbia.edu |

| Salicylaldoxime | pH 11.5 | 344 | π→π* (phenolate) | columbia.edu |

| Thiophene-based D-A-D Ligands | Various | 360-504 | π→π* / ICT | nih.gov |

| Tetrahydrothiophene + TCNE | Dichloromethane | 338, 412 | Charge-transfer | cdnsciencepub.com |

Crystallographic Analysis of Related Oxime and Thiophene Derivatives (e.g., X-ray Diffraction)

While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be inferred from the extensive crystallographic data of related cyclic ketoximes and thiophene derivatives. X-ray diffraction studies on these analogous compounds reveal consistent and predictable structural motifs.

A predominant feature in the crystal packing of oximes is the formation of hydrogen-bonded dimers. scispace.com Typically, two oxime molecules associate via a pair of O-H···N hydrogen bonds, creating a centrosymmetric R²₂(6) ring motif. scispace.com This pattern is observed in the majority of ketoximes that lack other strong hydrogen bond donors or acceptors. scispace.com In a survey of cyclic ketoximes, 13 out of 15 structures that did not have competing functional groups formed these characteristic R²₂(6) dimers. scispace.com

The five-membered tetrahydrothiophene ring itself is not planar and typically adopts an envelope or a twist (half-chair) conformation to minimize steric and torsional strain. For example, in some tetrahydrobenzo[b]thiophene derivatives, the saturated ring adopts a half-chair conformation. iucr.org The exact conformation of the ring in this compound would influence the orientation of the oxime substituent.

The oxime functional group can exist as two geometric isomers, (E) and (Z), with the (E)-configuration generally being more stable in cyclic systems. researchgate.net The geometry around the sp² carbon of the oxime is trigonal planar, and the C=N and N-O bond lengths are well-established. For instance, in one reported ketoxime containing a thiophene moiety, the C=N bond length was found to be approximately 1.28 Å and the N-O bond length was around 1.41 Å, which are typical values. The structure of thiophene rings can be influenced by substituents, but bond lengths and angles are generally consistent with those of a heterocyclic aromatic system, though in the saturated tetrahydrothiophene, these would be typical of C-S and C-C single bonds. colab.wsacs.org

Table 2: Selected Crystallographic Data for Structurally Related Oxime and Thiophene Compounds

| Compound | Formula | Crystal System | Space Group | Key Features | Reference |

| 1-Phenyl-2-(thiophen-2-yl)ethanone oxime | C₁₅H₁₅NOS | Monoclinic | P2₁/c | Forms hydrogen-bonded dimers. | nih.gov |

| 1-(4-Nitrophenyl)-2-(thiophen-2-yl)ethanone oxime | C₁₄H₁₄N₂O₃S | Monoclinic | P2₁/c | Exhibits intermolecular hydrogen bonding networks. | nih.gov |

| 1,3-Diphenyl-propan-2-one oxime | C₁₅H₁₅NO | Monoclinic | C2/c | Centrosymmetric R²₂(6) dimers via O-H···N bonds. | scispace.com |

| 2,5-Diphenylthiophene | C₁₆H₁₂S | Orthorhombic | Pbcn | Planar thiophene ring. | colab.ws |

| A pyrazolo[3,4-b]pyridine derivative with thiophene | C₂₆H₁₈F₃N₃O₂S | Monoclinic | P2₁/c | Thiophene ring is gauche relative to the core. | nih.gov |

Electron Spin Resonance (ESR) Spectroscopy for Metal Complexes of Oxime Ligands

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying species with unpaired electrons, such as transition metal complexes. This compound, acting as a ligand, can form complexes with paramagnetic metal ions like copper(II) and nickel(II). The resulting ESR spectra would provide detailed information about the coordination environment, the nature of the metal-ligand bonding, and the geometry of the complex.

This compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the oxime and the deprotonated oxygen atom, forming a stable five-membered chelate ring. The sulfur atom of the tetrahydrothiophene ring could also potentially coordinate to the metal, making the ligand tridentate.

For Cu(II) (d⁹ configuration) complexes, ESR spectra are typically axial, characterized by g-tensor values g∥ > g⊥ > 2.0023. redalyc.org This pattern indicates that the unpaired electron resides in the d(x²-y²) orbital, which is characteristic of square planar or tetragonally distorted octahedral geometries. redalyc.orgitmedicalteam.pl The magnitude of the g-values and the copper hyperfine coupling constant (A∥) are sensitive to the ligand environment. Coordination with nitrogen and oxygen donor atoms typically results in g∥ values between 2.2 and 2.3. tandfonline.com

The introduction of a soft donor atom like sulfur into the coordination sphere has a pronounced effect on the ESR parameters. Sulfur-to-copper charge transfer significantly increases the covalent character of the metal-ligand bond. oup.com This increased covalency leads to a noticeable decrease in both g∥ and A∥ values. tandfonline.comoup.com For Cu(II) complexes with S₄ or S₂N₂ donor sets, the bonding parameter α², which reflects covalency, is significantly lower (0.54-0.62) compared to O₄ (0.72-0.87) or N₂O₂ (0.69-0.86) donor sets, indicating a highly covalent bond. tandfonline.com Therefore, if the thioether sulfur of this compound participates in coordination, the resulting Cu(II) complex would be expected to show g∥ and A∥ values that are lower than those for a simple N,O-coordinated oxime complex.

ESR studies have also been performed on nickel complexes. While Ni(II) (d⁸) is often diamagnetic (low-spin square planar), paramagnetic high-spin octahedral or tetrahedral complexes can be studied. Furthermore, redox processes can generate paramagnetic Ni(I) (d⁹) or Ni(III) (d⁷) species, which have distinct ESR signatures. researchgate.netresearchgate.net For example, a Ni(I) complex showed a signal with a g∥ value of 2.15, while a Ni(III) species exhibited g∥ = 2.05 and g⊥ = 2.10. researchgate.net

Table 3: Representative ESR Parameters for Related Copper(II) Complexes

| Complex Type / Ligand | Donor Set | g∥ | g⊥ | A∥ (x 10⁻⁴ cm⁻¹) | Comments | Reference(s) |

| Cu(II)-Oxime Complexes | N₂O₂ | 2.2-2.3 | ~2.05-2.08 | 150-200 | Typical for N,O coordination; d(x²-y²) ground state. | redalyc.orgtandfonline.com |

| Cu(II)-Pyridinecarboxaldehyde | N₄ | ~2.215 | ~2.07 | ~108 (389 MHz) | Square planar geometry. | rsc.org |

| Cu(II)-Thioether Schiff Base | N₃S₂ | 2.185 | 2.046 | 165 | Equatorial sulfur coordination lowers g∥. | oup.com |

| Cu(II)-Thioether Schiff Base | N₄S | 2.259 | 2.064 | 175 | Axial sulfur coordination; less impact on g∥. | oup.com |

| Cu(II)-D-penicillamine | S₂N₂ | 2.194 | 2.045 | 153 | Highly covalent environment due to sulfur. | rsc.org |

| Cu(II)-Cyclen with S-pendants | N₄Sₓ | 2.16-2.18 | ~2.04 | 175-180 | Indicates strong Cu-S interaction. | nih.gov |

Computational and Theoretical Investigations of Tetrahydrothiophen 3 Oneoxime

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular systems. acs.org DFT studies on Tetrahydrothiophen-3-oneoxime would focus on its ground state properties, including its geometry, conformational landscape, and vibrational characteristics. These calculations are typically performed using a functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p) to provide a reliable description of the electronic structure. mdpi.commjcce.org.mk

The first step in a computational study is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The thiophene (B33073) ring in its saturated form (tetrahydrothiophene) is not planar and can adopt various conformations. The optimization process would explore these possibilities to identify the most stable conformer.

A hypothetical optimized structure of this compound would likely exhibit an envelope or twist conformation for the tetrahydrothiophene (B86538) ring, which is common for five-membered saturated rings. The bond lengths and angles would be consistent with those of similar saturated heterocyclic compounds and oximes.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-S | 1.82 | C-S-C | 93.5 |

| C-C | 1.54 | S-C-C | 105.0 |

| C=N | 1.28 | C-C=N | 115.0 |

| N-O | 1.41 | C-N-O | 110.0 |

| O-H | 0.96 |

Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups and ring systems.

Conformational analysis is crucial for understanding the flexibility of the this compound molecule. longdom.orgnih.gov The tetrahydrothiophene ring can exist in different puckered conformations, and rotation around the C-C and C-N single bonds can lead to various spatial arrangements of the oxime group. DFT calculations can map the potential energy surface by systematically changing key dihedral angles and calculating the energy of each resulting conformation.

This analysis would identify the global minimum energy conformation and any local minima, separated by transition states. The energy differences between these conformers provide insight into their relative populations at a given temperature. For instance, the orientation of the hydroxyl group of the oxime (syn or anti with respect to the sulfur atom) would significantly impact the conformational energy.

The results of a conformational analysis would likely show a preference for a specific ring pucker and a particular orientation of the oxime substituent to minimize steric hindrance and optimize electronic interactions within the molecule.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-S-C-C) (°) | Relative Energy (kcal/mol) |

| Envelope | 25.0 | 0.00 |

| Twist | 35.0 | 1.5 |

| Planar (Transition State) | 0.0 | 5.0 |

Note: This table presents a simplified, hypothetical energetic profile for illustrative purposes.

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. mjcce.org.mksmu.edu By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the computational method. capes.gov.br

For this compound, the calculated vibrational spectrum would show characteristic peaks corresponding to the stretching and bending modes of its functional groups. Key vibrational modes would include the C-S stretching of the thiophene ring, the C=N and N-O stretching of the oxime group, and the O-H stretching of the hydroxyl moiety. Comparing the theoretical spectrum with an experimental one can help confirm the molecular structure and the presence of specific conformers. mjcce.org.mk

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H | Stretching | 3500 |

| C-H | Stretching | 2900-3000 |

| C=N | Stretching | 1650 |

| C-N | Stretching | 1200 |

| N-O | Stretching | 950 |

| C-S | Stretching | 700 |

Note: These are representative frequencies and would be subject to scaling in a rigorous computational study.

Energetic Profiles and Conformational Analysis

Quantum Chemical Approaches

Beyond DFT, other quantum chemical approaches provide deeper insights into the electronic properties and reactivity of molecules. uwosh.edu For this compound, these methods can elucidate the distribution of electrons and the nature of its molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a critical role in chemical reactivity. dergipark.org.trjournalirjpac.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. edu.krd

For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the C=N-OH group, which are the most electron-rich regions. The LUMO, on the other hand, would likely be distributed over the C=N bond and the adjacent atoms, representing the most electrophilic site. The HOMO-LUMO energy gap would provide a quantitative measure of the molecule's stability and its propensity to undergo electronic transitions. mdpi.com A larger gap generally implies higher stability and lower reactivity. dergipark.org.tr

Visualizing the HOMO and LUMO orbitals would reveal the regions of the molecule most likely to participate in nucleophilic and electrophilic reactions, respectively. wuxibiology.comresearchgate.net

The distribution of electron density within a molecule can be analyzed through various charge partitioning schemes and by mapping the molecular electrostatic potential (MEP). The MEP illustrates the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential.

For this compound, the MEP would show negative potential (red and yellow regions) around the electronegative oxygen and nitrogen atoms of the oxime group, as well as the sulfur atom, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl proton, making it a potential hydrogen bond donor.

This analysis of charge distribution and electrostatic potential is crucial for understanding intermolecular interactions, such as hydrogen bonding and solvent effects, and for predicting the molecule's behavior in a biological or chemical environment. rsc.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Mechanistic Modeling of Reactions Involving the Oxime Moiety

The oxime functional group is a versatile hub for a variety of chemical transformations. Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the complex mechanisms of these reactions. Key reaction pathways applicable to a cyclic ketoxime like Tetrahydrothiophen-3-one (B87284) oxime include radical-mediated cyclizations and Beckmann rearrangements.

Radical Reactions: The N–O bond in oxime esters is susceptible to cleavage, leading to the formation of nitrogen-centered radicals. mdpi.com These radicals can then trigger subsequent reactions, such as C-C bond cleavage, which is a powerful strategy in organic synthesis. mdpi.comresearchgate.net For cyclic ketoxime esters, this can initiate ring-opening or functionalization reactions. Computational studies on related systems, such as those catalyzed by iron or copper, indicate that the process likely proceeds through a metal-bound iminyl radical intermediate rather than a free radical. acs.org This distinction is crucial as binding the radical to a metal center can control its reactivity and enhance selectivity. acs.org

Beckmann Rearrangement: The Beckmann rearrangement is a classic reaction of oximes, converting them into amides or lactams, and is typically catalyzed by acid. wikipedia.org For a cyclic ketoxime, this would result in a lactam. The reaction is stereospecific, with the group anti-periplanar to the oxime's leaving group migrating. wikipedia.org Computational studies on cyclohexanone (B45756) oxime have detailed the reaction mechanism, showing that in an acidic solution, the migrating group transfers to the nitrogen in a concerted step as the hydroxyl group departs, stabilized by several solvent molecules. wikipedia.org

A variation, the "abnormal" Beckmann reaction or Beckmann fragmentation, can compete, leading to a nitrile. rsc.org This pathway is favored when the carbon atom adjacent to the oxime can stabilize a positive charge. rsc.org A comprehensive study combining X-ray crystallography, spectroscopy, and computational analysis was performed on oximes derived from dihydrolevoglucosenone (Cyrene™), a system that undergoes the abnormal Beckmann reaction. rsc.org Using Natural Bond Orbital (NBO) analysis, researchers identified key electronic interactions, such as n(O) → σC1–C2 and σC1–C2 → σN–O, that predispose the molecule to fragmentation. rsc.org These computational tools help rationalize why one pathway is favored over another. rsc.org

| Reaction Type | Model System | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| Radical Formation | Generic Oxime Esters | DFT | Fe(II) and Cu(I) catalysts favor the formation of a metal-bound iminyl radical over a free radical. | acs.org |

| Normal Beckmann Rearrangement | Acetone Oxime | DFT with solvent molecules | Migration of the methyl group is concerted with leaving group expulsion, which is stabilized by three acetic acid molecules. | wikipedia.org |

| Abnormal Beckmann Rearrangement | Cyrene™ Oximes | DFT (NBO Analysis) | Ground-state electronic structure shows key n(O) → σC1–C2 and σC1–C2 → σN–O interactions that correlate with C-C bond fragmentation. | rsc.org |

| Intramolecular Oxime Transfer | Formaldehyde (B43269)/Acetone Oxime Derivatives | DFT (PBE0/def2-TZVPP) with PCM | The highest energy barriers correspond to water-addition and -expulsion steps. | nih.govacs.org |

Tautomerism Studies: Oxime-Nitroso Equilibrium in Related Systems

Tautomerism, the interconversion of structural isomers, is a fundamental concept in chemistry. For oximes, the most relevant equilibrium is with their corresponding C-nitroso tautomers. numberanalytics.com The position of this equilibrium is critical as the two forms have different reactivity profiles. While the oxime form generally predominates for simple alkyl oximes, the balance can be influenced by molecular structure, substituents, and solvent effects. numberanalytics.comstackexchange.com

Computational chemistry has been a powerful tool for investigating the thermodynamics of the oxime-nitroso equilibrium. sid.ir Generally, the oxime tautomer is found to be significantly more stable than the corresponding nitroso form. For instance, computational studies on formaldehyde oxime showed it to be more stable than nitrosomethane (B1211736) by 15.8 kcal/mol after accounting for aqueous solvation. stackexchange.com The stability of the oxime is often attributed to the strength of the C=N double bond compared to the N=O double bond in the nitroso form. stackexchange.com

However, the possibility of this equilibrium is a subject of ongoing discussion, particularly in more complex systems like quinone oximes. researchgate.net Some studies on arylcyanomethylenequinone oximes initially excluded the possibility of oxime-nitroso tautomerism, while later work suggested an equilibrium could exist, though shifted heavily toward the more stable oxime form.

Quantum-chemical calculations on ortho-nitrosonaphthols, which can exist as quinone-oxime tautomers, have been performed to determine the relative stabilities of the different forms. researchgate.net Studies using Hartree-Fock (HF) and DFT methods have calculated the energy differences between the oxime and nitroso tautomers in both the gas phase and in solution, using models like the Polarizable Continuum Model (PCM). researchgate.netlongdom.org These calculations consistently predict the oxime form to be substantially lower in energy. researchgate.netresearchgate.net

| Compound System | Computational Method | Phase/Solvent | Most Stable Tautomer | Energy Difference (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Formaldehyde Oxime / Nitrosomethane | G2 level with solvation correction | Aqueous | Oxime | 15.8 | stackexchange.com |

| Acenaphthenequinonemonooxime | 6-31G** + Onsager (SCRF) | CCl4 and DMSO | Oxime | Predicted to be much more stable | longdom.org |

| 2-Nitroso-1-naphthol | PCM/6-31G* | CHCl3 and DMSO | Oxime | Predicted to be the only existing form | researchgate.net |

| Benzamidoxime / Tautomers | DFT | Protic and Aprotic Solvents | Z-Amidoxime | >8.5 (vs. less stable tautomers) | mdpi.com |

Chemical Transformations and Derivatization Strategies of Tetrahydrothiophen 3 Oneoxime

Functionalization of the Oxime Group

The oxime group (C=N-OH) of tetrahydrothiophen-3-one (B87284) oxime is a key site for chemical modification, offering pathways to oxime ethers, oxime esters, and N-functionalized derivatives. These transformations are crucial for altering the compound's physical, chemical, and biological properties.

O-Alkylation Reactions to Form Oxime Ethers

O-alkylation of oximes is a common strategy to introduce alkyl, aryl, or other substituents onto the oxygen atom of the oxime, forming oxime ethers. acs.org This reaction typically proceeds via nucleophilic substitution, where the oxime, often deprotonated by a base, acts as a nucleophile attacking an alkylating agent. acs.orggoogleapis.com

Common alkylating agents include alkyl halides, while bases such as sodium hydride are frequently employed in solvents like tetrahydrofuran (B95107) (THF). googleapis.com The choice of base and solvent is critical to ensure regioselectivity, favoring O-alkylation over the potential side reaction of N-alkylation. acs.org For instance, the O-alkylation of oximes can be achieved using various alkylating agents like allyl bromide, benzyl (B1604629) bromide, and ethyl bromoacetate. mdpi.com

Table 1: Examples of O-Alkylation Reactions of Oximes

| Alkylating Agent | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|

| Alkyl Halide | Sodium Hydride | Tetrahydrofuran | O-Alkyl Oxime Ether | googleapis.com |

| Allyl Bromide | Not Specified | Not Specified | O-Allyl Oxime Ether | mdpi.com |

| Benzyl Bromide | Not Specified | Not Specified | O-Benzyl Oxime Ether | mdpi.com |

| Ethyl Bromoacetate | Not Specified | Not Specified | O-Carboethoxymethyl Oxime Ether | mdpi.com |

| Dimethylaminoethylchloride hydrochloride | Potassium Carbonate | Acetone | O-(Dimethylamino)ethyl Oxime Ether | scispace.com |

This table is representative of general O-alkylation reactions of oximes and is not specific to Tetrahydrothiophen-3-one oxime due to a lack of specific examples in the provided search results.

O-Acylation Reactions to Form Oxime Esters

O-acylation introduces an acyl group to the oxygen atom of the oxime, yielding oxime esters. This transformation is typically carried out using acylating agents such as acid anhydrides or acyl chlorides in the presence of a base. For example, the O-acetylation of an oxime can be performed using acetic anhydride (B1165640) in pyridine (B92270). mdma.ch Another method involves the use of coupling agents like N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) with a catalyst such as 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org

These O-acyl oxime derivatives are not only stable compounds in their own right but also serve as important intermediates in further chemical transformations. researchgate.net

Table 2: Examples of O-Acylation Reactions of Oximes

| Acylating Agent | Base/Catalyst | Solvent | Product Type | Reference |

|---|---|---|---|---|

| Acetic Anhydride | Pyridine | Chloroform | O-Acetyl Oxime Ester | mdma.ch |

| Phenyl Isocyanate | Triethylamine | Benzene | O-Phenylcarbamoyl Oxime Ester | sciendo.com |

| Tetrahydrofuran-2,5-dione | Pyridine | Dichloromethane | O-Acyl Oxime Ester | sciendo.com |

This table illustrates general O-acylation reactions of oximes, as specific examples for Tetrahydrothiophen-3-one oxime were not available in the search results.

N-Functionalization Pathways

While O-functionalization is more common, N-functionalization of oximes, leading to the formation of nitrones or other N-substituted derivatives, is also a possible transformation pathway. acs.org The regioselectivity between N- and O-functionalization is influenced by factors such as the substrate, reagent, and reaction conditions. acs.org Visible-light-promoted N-H functionalization of O-substituted hydroxamic acids with diazo esters has been reported, offering a modern approach to creating N-substituted products. scispace.comrsc.orgnih.gov However, direct N-functionalization of tetrahydrothiophen-3-one oxime itself is not well-documented in the provided results.

Reactions Involving the Tetrahydrothiophene (B86538) Ring System

The tetrahydrothiophene ring of the title compound is also susceptible to chemical modification, primarily through oxidation of the sulfur atom or through reactions that lead to the opening or rearrangement of the heterocyclic ring.

Oxidation Reactions (e.g., to sulfone derivatives)

The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides and subsequently sulfones. This transformation significantly alters the electronic properties and polarity of the molecule. For instance, the oxidation of a related compound, trans-tetrahydrothiophen-3,4-diol, to its 1,1-dioxide (sulfone) derivative has been reported. rsc.org The oxidation of arylcyanomethylenequinone oximes can lead to the formation of nitro compounds. mdpi.com Stronger oxidizing agents can even lead to the conversion of both the oxime and another functional group, such as a cyano group, to a ketone and a nitro group, respectively. mdpi.com

Table 3: Examples of Oxidation Reactions on Related Thiophene (B33073) and Oxime Compounds

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| trans-Tetrahydrothiophen-3,4-diol | Periodate | 2,2′-Sulphonyldiacetaldehyde | rsc.org |

| 4-(Phenylcyanomethylene)-cyclohexa-2,5-dien-1-one oxime | Not Specified | 4-(Phenylcyanomethyl)-nitrobenzene | mdpi.com |

| 4-(Phenylcyanomethylene)-cyclohexa-2,5-dien-1-one oxime | Hydrogen Peroxide / Potassium Hydroxide | (4-Nitrophenyl)(phenyl)methanone | mdpi.com |

This table provides examples of oxidation on related structures, as direct oxidation data for Tetrahydrothiophen-3-one oxime was not found.

Ring-Opening and Rearrangement Reactions

The tetrahydrothiophene ring system can undergo ring-opening or rearrangement reactions under specific conditions. For example, α,β-epoxy oximes, which can be derived from α,β-unsaturated oximes, undergo ring-opening reactions in the presence of nucleophiles like methanol (B129727) with potassium carbonate or thiols under basic conditions. jst.go.jp

Rearrangement reactions, such as the Beckmann rearrangement, are common for oximes and lead to the formation of amides or lactams. wiley-vch.dewikipedia.org This acid-catalyzed rearrangement involves the migration of the group anti-periplanar to the oxime's hydroxyl group. wikipedia.org While the Beckmann rearrangement is a powerful tool for transforming cyclic oximes into lactams, specific examples involving tetrahydrothiophen-3-one oxime are not detailed in the provided search results. wikipedia.orgresearchgate.net

Table 4: Examples of Ring-Opening and Rearrangement Reactions of Related Oximes

| Starting Material | Reagent/Condition | Product Type | Reference |

|---|---|---|---|

| α,β-Epoxy Oxime | K2CO3 / MeOH | Ring-Opened Adduct | jst.go.jp |

| α,β-Epoxy Oxime | 4-tert-butylbenzenethiol / Base | Ring-Opened Adduct | jst.go.jp |

| Cyclohexanone (B45756) Oxime | Acid (e.g., H2SO4) | Lactam (Caprolactam) | wikipedia.org |

| 5a-cholestan-3-one oxime | Carbon tetrachloride-triphenylphosphine | Lactam | koreascience.kr |

This table shows examples of ring-opening and rearrangement reactions for other oxime-containing compounds due to a lack of specific data for Tetrahydrothiophen-3-one oxime.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Heterocyclic Scaffolds (e.g., thiazoles, fused ring systems)

The oxime functional group is a valuable and versatile scaffold for the synthesis of various nitrogen-containing heterocycles. nsf.gov Its unique reactivity allows it to serve as a precursor for different ring systems through various cyclization strategies. clockss.org

Thiazoles: Thiazole (B1198619) rings are important structural motifs in medicinal chemistry and are found in numerous biologically active compounds. sciencescholar.usbepls.com The synthesis of thiazoles can be achieved through various methods, including those that utilize oximes as starting materials. For instance, a copper-catalyzed [3+1+1]-type condensation reaction has been developed for the synthesis of thiazoles from oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN). organic-chemistry.org This method is noted for its mild reaction conditions and good functional group tolerance. organic-chemistry.org By analogy, Tetrahydrothiophen-3-one (B87284) oxime could potentially serve as the oxime component in such a reaction, leading to the formation of a novel thiazole derivative fused or substituted with the tetrahydrothiophene (B86538) ring.

Fused Ring Systems: The synthesis of fused heterocyclic systems is a key area of organic chemistry, often aimed at creating complex molecular architectures for drug discovery and materials science. core.ac.uk Oximes are known precursors for creating bicyclic and tricyclic ring systems. clockss.org A highly relevant example is the synthesis of thieno[2,3-d]isothiazoles, a fused bicyclic system. In one reported synthesis, the cyclization to form the fused isothiazole (B42339) ring proceeds from a thiophene (B33073) precursor bearing an oxime and a methylthio group. researchgate.net The crucial step involves the activation of the oxime to an oxime ester, which then undergoes spontaneous cyclization. researchgate.net This demonstrates a clear pathway where a thiophene-based oxime acts as a key intermediate for building a fused heterocyclic scaffold. This suggests that Tetrahydrothiophen-3-one oxime could be a viable starting point for analogous fused systems, potentially through intramolecular cyclization or cycloaddition reactions. clockss.org

Precursor in the Synthesis of Complex Organic Molecules

The tetrahydrothiophene ring is a recognized scaffold in medicinal chemistry. The parent ketone, tetrahydrothiophen-3-one, can be converted into the chiral alcohol, (R)-tetrahydrothiophene-3-ol, through highly enantioselective biocatalytic reduction. acs.orgresearchgate.net This alcohol is a valuable building block for active pharmaceutical ingredients. acs.org Tetrahydrothiophen-3-one oxime represents an alternative functional handle on this important heterocyclic core, providing a gateway to a different range of derivatives.

The oxime group itself can undergo a variety of transformations, making it a strategic precursor in multi-step syntheses. nsf.gov Key reactions include:

Reduction: Oximes can be reduced to primary amines, providing a route to introduce an amino group into the tetrahydrothiophene ring.

Beckmann Rearrangement: This classic rearrangement converts ketoximes into amides or lactams. rsc.org In the case of Tetrahydrothiophen-3-one oxime, this would lead to a ring-expanded thia-lactam, a valuable heterocyclic structure.

Hydrolysis: The oxime can be hydrolyzed back to the parent ketone, serving as a protecting group for the carbonyl function. rsc.org

The following table summarizes potential transformations of Tetrahydrothiophen-3-one oxime and the resulting products, which can serve as intermediates in the synthesis of more complex molecules.

| Reaction Type | Reagents | Potential Product from Tetrahydrothiophen-3-one oxime | Significance |

| Reduction | H₂, Metal Catalyst (e.g., Pd/C) or LiAlH₄ | 3-Aminotetrahydrothiophene | Introduction of a primary amine group. |

| Beckmann Rearrangement | Acid catalyst (e.g., H₂SO₄, PPA) or T3P | Thiazolidin-4-one (ring-expanded lactam) | Formation of a new heterocyclic scaffold (thia-lactam). rsc.org |

| Cycloaddition | Dienophiles (e.g., alkynes) after conversion to nitrile oxide | Fused isoxazole (B147169) systems | Construction of bicyclic heterocycles. rsc.org |

| Deoximation (Hydrolysis) | Mild acid or specific deoximating agents | Tetrahydrothiophen-3-one | Regeneration of the ketone for other reactions. rsc.org |

Role in the Development of New Synthetic Methodologies

The reactivity of the oxime group makes it a focal point for the development of new chemical transformations. nsf.gov Tetrahydrothiophen-3-one oxime can serve as a model substrate for exploring and optimizing these novel methods.

One major area of development is the transition metal-catalyzed fragmentation of the N–O bond in oximes. nsf.govacs.org These reactions often proceed through the formation of iminyl radicals, which are highly reactive intermediates that can participate in a range of bond-forming events, including cyclizations and additions to alkenes. nsf.gov The development of new catalytic systems, including those based on photocatalysis, for generating and controlling the reactivity of these radicals is an active area of research where a stable, cyclic oxime like Tetrahydrothiophen-3-one oxime could be a valuable test substrate.

Furthermore, the Beckmann rearrangement continues to be an area of methodological development. While traditionally promoted by strong acids, newer and milder reagents are sought to improve the scope and functional group tolerance of the reaction. For example, the reagent propylphosphonic anhydride (B1165640) (T3P) has been shown to be effective for the Beckmann rearrangement under safer and more selective conditions, even in the challenging context of polymer modification. rsc.org Testing such new reagents on a range of substrates, including heterocyclic oximes like Tetrahydrothiophen-3-one oxime, is crucial for establishing their utility.

Potential in Polymer and Material Science

The incorporation of oxime functionalities into polymers is an emerging strategy for creating advanced materials with dynamic or responsive properties. researchgate.net Oximes can be integrated into polymer structures either as part of the monomer or as a post-polymerization modification.

Monomer or Intermediate in Material Synthesis: Multifunctional oximes have been used to synthesize poly(oxime-urethanes) through polyaddition reactions with isocyanates. pku.edu.cn These materials can exhibit dynamic covalent properties, allowing them to be healable and recyclable. pku.edu.cn A bifunctional derivative of Tetrahydrothiophen-3-one oxime could potentially be synthesized and used as a monomer or cross-linker to create novel sulfur-containing polymers with dynamic oxime-carbamate bonds. Such materials could possess unique thermal and mechanical properties derived from the combination of the flexible tetrahydrothiophene ring and the reversible oxime-urethane linkage.

Polymer Modification: Oxime chemistry provides a route to modify existing polymers. In one study, ketone groups installed on a polyethylene (B3416737) backbone were converted to oximes, which enhanced the polymer's surface properties, such as adhesion. rsc.orgrsc.org This type of "grafting-to" approach using oxime formation is a powerful tool in materials science. Similarly, polymers containing pendant carbonyl groups could be modified with Tetrahydrothiophen-3-one oxime to introduce the sulfur-containing heterocycle, potentially altering the material's refractive index, metal-binding capabilities, or thermal stability. The use of oxime derivatives as polymer modifiers is a known strategy in materials science. researchgate.net

The table below outlines the potential applications of Tetrahydrothiophen-3-one oxime in the field of polymer and material science.

| Application Area | Method of Incorporation | Potential Outcome/Property | Relevant Research Context |

| Dynamic Covalent Networks | Use as a monomer or cross-linker in polyaddition reactions. | Creation of healable, reprocessable, and recyclable thermosets. | Synthesis of poly(oxime-urethanes). pku.edu.cn |

| Surface Modification | Reaction with polymers containing ketone or aldehyde groups. | Enhanced adhesion, altered surface energy, introduction of sulfur functionality. | Modification of ketone-functionalized polyethylene. rsc.orgrsc.org |

| Polymer Additives | Blending into a polymer matrix. | Modification of bulk properties such as thermal stability or refractive index. | General use of oxime derivatives as polymer modifiers. researchgate.net |

| Cross-linked Materials | Formation of oxime linkages between polymer chains. | Development of covalent adaptable networks and hydrogels. | Oxime click chemistry for creating cross-linked polyacrylates. researchgate.netmdpi.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tetrahydrothiophen-3-oneoxime, and how can reaction progress be monitored?

- Methodological Answer : this compound can be synthesized via oxime formation from Tetrahydrothiophen-3-one (CAS 1003-04-9) using hydroxylamine under controlled pH conditions. Reaction progress is typically monitored via thin-layer chromatography (TLC) to detect intermediate byproducts and confirm product formation . For purification, column chromatography with silica gel and appropriate eluents (e.g., ethyl acetate/hexane mixtures) is recommended.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) : Confirm the oxime group (-NOH) resonance and absence of starting material peaks.

- FT-IR : Identify characteristic N-O (950–1100 cm⁻¹) and C=N (1640–1690 cm⁻¹) stretches.

- Mass Spectrometry (EI-MS) : Verify molecular ion peaks matching the molecular formula (C₄H₇NOS, theoretical m/z = 117.04).

Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Avoid skin/eye contact using nitrile gloves and goggles. Work in a fume hood to minimize inhalation risks. Store the compound away from oxidizing agents and moisture. In case of spills, use inert absorbents (e.g., vermiculite) and decontaminate with ethanol-water mixtures. Follow OSHA guidelines for waste disposal .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cyclization reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for cyclization pathways. Software like Gaussian or ORCA can optimize geometries and simulate reaction coordinates. Validate predictions experimentally using kinetic studies (e.g., variable-temperature NMR) to correlate theoretical and observed activation parameters .

Q. What strategies resolve contradictions in thermodynamic stability data for this compound derivatives?

- Methodological Answer : Discrepancies in thermochemical data (e.g., enthalpy of formation) may arise from experimental conditions or impurities. Address this by:

- Reproducing measurements using differential scanning calorimetry (DSC) under inert atmospheres.

- Comparing results with high-level computational methods (e.g., G4MP2) to identify systematic errors.

- Cross-validating with literature from authoritative sources like NIST .

Q. How can researchers design experiments to probe the tautomeric equilibrium of this compound in solution?

- Methodological Answer : Use UV-Vis spectroscopy to monitor tautomerism (oxime ⇌ nitroso) by tracking absorbance shifts in polar vs. non-polar solvents. Solvent-dependent ¹H NMR studies (e.g., DMSO-d₆ vs. CDCl₃) can reveal proton exchange dynamics. For quantitative analysis, apply van’t Hoff plots to determine thermodynamic parameters (ΔH, ΔS) .

Q. What advanced techniques elucidate the electronic properties of thienyl-bridged derivatives of this compound?

- Methodological Answer : Cyclic voltammetry (CV) can measure redox potentials to assess electron-withdrawing/donating effects of the thiophene ring. Time-dependent DFT (TD-DFT) simulations correlate experimental UV-Vis spectra with frontier molecular orbitals (HOMO/LUMO). For solid-state analysis, single-crystal X-ray diffraction reveals π-stacking interactions and conjugation pathways .

Methodological Resources

- Spectral Data Validation : Utilize NIST Chemistry WebBook for gas-phase thermochemistry and IR/UV reference spectra .

- Literature Search : Optimize keyword strategies (e.g., "this compound synthesis kinetics") on SciFinder or Reaxys, avoiding non-peer-reviewed sources like BenchChem .

- Data Interpretation : Tools like MestReNova or ACD/Labs assist in spectral analysis and peak assignment .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.